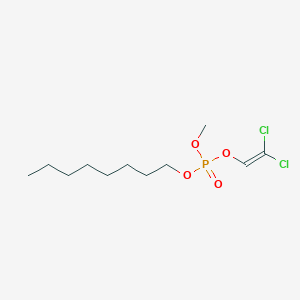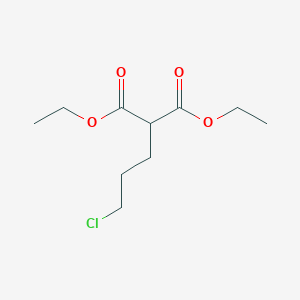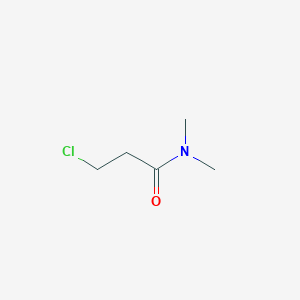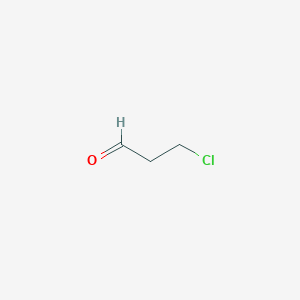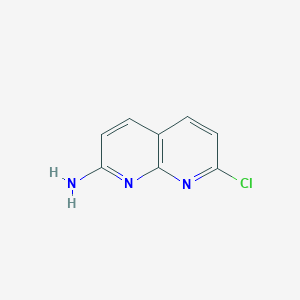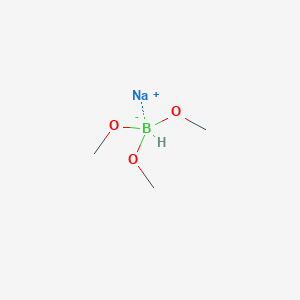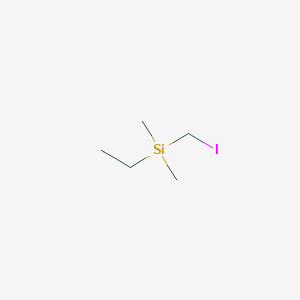
Carbonic acid, phenyl m-tolyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid, phenyl m-tolyl ester, also known as phenyl m-tolyl carbonate, is a chemical compound that has been widely used in scientific research applications. This ester is synthesized through a simple and efficient method, making it a popular choice for various laboratory experiments.
Wirkmechanismus
The mechanism of action of carbonic acid, Carbonic acid, phenyl m-tolyl ester m-tolyl ester is not well understood, but it is believed to act as a nucleophile in organic reactions. This ester is also known to undergo hydrolysis under acidic conditions, releasing phenol and m-tolyl chloride.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of carbonic acid, Carbonic acid, phenyl m-tolyl ester m-tolyl ester. However, it is not known to have any significant toxic effects on humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using carbonic acid, Carbonic acid, phenyl m-tolyl ester m-tolyl ester in laboratory experiments include its high purity, ease of synthesis, and availability. However, the limitations of using this ester include its limited solubility in water and its sensitivity to acidic conditions.
Zukünftige Richtungen
For the use of carbonic acid, Carbonic acid, Carbonic acid, phenyl m-tolyl ester m-tolyl ester m-tolyl ester include its use in the synthesis of novel organic compounds and the development of more efficient synthesis methods.
Synthesemethoden
The synthesis of carbonic acid, Carbonic acid, phenyl m-tolyl ester m-tolyl ester is relatively simple and involves the reaction between phenol and m-tolyl chloride in the presence of a base catalyst such as potassium carbonate. The resulting product is a white crystalline powder that can be purified by recrystallization. This synthesis method is efficient and yields high purity products, making it a popular choice for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Carbonic acid, Carbonic acid, phenyl m-tolyl ester m-tolyl ester has been widely used in scientific research applications, primarily as a reagent in organic synthesis. It is commonly used as a protecting group for alcohols, amines, and carboxylic acids in organic synthesis. This ester is also used as a starting material for the synthesis of various other organic compounds.
Eigenschaften
CAS-Nummer |
17146-02-0 |
|---|---|
Produktname |
Carbonic acid, phenyl m-tolyl ester |
Molekularformel |
C14H12O3 |
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
(3-methylphenyl) phenyl carbonate |
InChI |
InChI=1S/C14H12O3/c1-11-6-5-9-13(10-11)17-14(15)16-12-7-3-2-4-8-12/h2-10H,1H3 |
InChI-Schlüssel |
WIGAXRXPYDTQHP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(=O)OC2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC(=CC=C1)OC(=O)OC2=CC=CC=C2 |
Synonyme |
Carbonic acid phenyl m-tolyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




